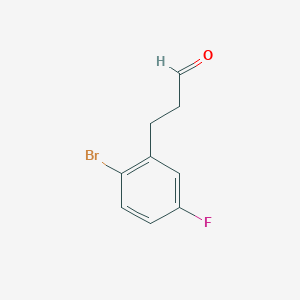

3-(2-Bromo-5-fluorophenyl)propanal

Description

3-(2-Bromo-5-fluorophenyl)propanal is an organobromine compound featuring a propanal chain attached to a 2-bromo-5-fluorophenyl ring. This aldehyde derivative is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which enables further functionalization, such as condensation reactions to form Schiff bases or heterocyclic scaffolds. Recent studies have explored its synthesis via Friedel-Crafts alkylation and subsequent oxidation, with characterization performed using spectroscopic methods (e.g., NMR, IR) and X-ray crystallography . Its structural features, including the electron-withdrawing bromo and fluoro substituents on the aromatic ring, influence its electronic properties and reactivity, making it a candidate for drug discovery intermediates.

Properties

IUPAC Name |

3-(2-bromo-5-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQNVVTZZBQXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)propanal can be achieved through several methods. One common approach involves the ethylenation of aldehydes. This process typically includes a five-step sequence starting from aldehydes, which undergo a Knoevenagel condensation with Meldrum’s acid, followed by reduction, hydrolysis, decarboxylation, and oxidation to yield the target aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Oxidation: Typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: 3-(2-Bromo-5-fluorophenyl)propanoic acid.

Reduction: 3-(2-Bromo-5-fluorophenyl)propanol.

Substitution: 3-(2-Iodo-5-fluorophenyl)propanal.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)propanal involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory effects on enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- Structural Differences : Replaces the propanal group with a α,β-unsaturated ketone linked to a thiophene ring.

- Reactivity and Applications: The conjugated enone system enhances electrophilicity, facilitating Michael addition reactions. In contrast, the aldehyde group in 3-(2-Bromo-5-fluorophenyl)propanal is more nucleophilic.

- Pharmacological Activity : Molecular docking studies indicate stronger binding to cyclooxygenase-2 (COX-2) compared to the propanal derivative, attributed to the thiophene ring’s π-stacking interactions .

3-[(2-Bromo-5-fluorophenyl)formamido]propanoic Acid

- Structural Differences : Substitutes the aldehyde with a carboxylic acid group and introduces a formamido linker.

- Reactivity : The carboxylic acid enables salt formation (e.g., sodium salts for improved solubility), while the propanal derivative is prone to oxidation.

- Applications : Used as a pharmaceutical impurity reference standard, highlighting its stability under storage conditions. The propanal analog’s aldehyde group limits its shelf life due to air sensitivity .

- Molecular Weight : Higher MW (290.09 g/mol) compared to this compound (MW ~231.06 g/mol), impacting pharmacokinetics.

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine

- Structural Differences : Features a branched amine group instead of the propanal chain.

- Basicity: The amine group (pKa ~10.2) confers water solubility in acidic conditions, whereas the propanal derivative’s aldehyde (pKa ~−8) is non-basic.

- Steric hindrance from the methyl groups may reduce metabolic degradation compared to the linear propanal chain .

Comparative Data Table

Key Research Findings

- Electronic Effects : The bromo and fluoro groups in all compounds enhance electrophilic aromatic substitution resistance but differ in directing subsequent reactions. For example, the aldehyde in this compound activates the γ-position for nucleophilic attack, whereas the amine in 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine directs reactions to the aromatic ring’s meta position .

Biological Activity

3-(2-Bromo-5-fluorophenyl)propanal is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both bromine and fluorine atoms in the phenyl ring significantly influences the compound's electronic properties and reactivity, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The aldehyde functional group is known to disrupt microbial cell membranes, leading to cell death. Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : Initial investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction, involving the activation of caspases and modulation of survival signaling pathways.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering cellular biochemical landscapes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds such as 3-(2-Fluorophenyl)propionaldehyde and 3-(2-Chlorophenyl)propionaldehyde. The following table summarizes key differences:

| Compound | Halogen Type | Notable Activity |

|---|---|---|

| This compound | Bromine & Fluorine | Antimicrobial, Anticancer |

| 3-(2-Fluorophenyl)propionaldehyde | Fluorine | Antimicrobial, Enzyme Inhibitor |

| 3-(2-Chlorophenyl)propionaldehyde | Chlorine | Antimicrobial |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of E. coli with an IC50 value of approximately 12 µM. This suggests significant potential for use in developing antimicrobial agents.

- Anticancer Effects : In vitro studies indicated that the compound could induce apoptosis in human cancer cell lines, with mechanisms involving mitochondrial pathways and caspase activation. These findings highlight its potential as a therapeutic agent in oncology.

- Enzyme Inhibition : Research has shown that this compound inhibits certain enzymes involved in metabolic pathways, suggesting a role in modulating metabolic disorders or enhancing drug efficacy when used alongside other treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.